molecular formula C25H37NO5 B1251129 Phomacin B

Phomacin B

Cat. No.: B1251129
M. Wt: 431.6 g/mol
InChI Key: IXONDWQZWWLZDF-ZCMVJGEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomacin B is a cytochalasan compound, a class of fungal metabolites known for their diverse biological activities, which are biosynthesized by polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems . This specific compound was isolated from the marine sediment-derived fungus Westerdykella dispersa . In biological activity assays, this compound has demonstrated moderate cytotoxic effects against a panel of five human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HT-29 (colon cancer), and SGC-7901 (gastric cancer) . The inhibitory concentrations (IC50 values) for this compound and related active compounds were reported to range from 25.6 to 83.7 µM, highlighting its potential as a lead compound in anticancer research . The primary mechanism of action for cytochalasans is often related to their ability to disrupt the dynamics of actin polymerization in the cytoskeleton, which can impede essential cellular processes such as cytokinesis and intracellular motility, ultimately leading to inhibition of cell proliferation . This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H37NO5

Molecular Weight

431.6 g/mol

IUPAC Name

(1R,4Z,6S,8S,10E,12S,15S,16S,17S)-6-hydroxy-8-(hydroxymethyl)-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione

InChI

InChI=1S/C25H37NO5/c1-14(2)8-21-23-17(5)16(4)11-19-10-15(3)9-18(13-27)12-20(28)6-7-22(29)31-25(19,23)24(30)26-21/h6-7,10-11,14,17-21,23,27-28H,8-9,12-13H2,1-5H3,(H,26,30)/b7-6-,15-10+/t17-,18+,19+,20-,21+,23+,25-/m1/s1

InChI Key

IXONDWQZWWLZDF-ZCMVJGEESA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/C[C@@H](C[C@@H](/C=C\C(=O)O3)O)CO)\C)C=C1C)CC(C)C

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CC(CC(C=CC(=O)O3)O)CO)C)C=C1C)CC(C)C

Origin of Product

United States

Source Organisms, Isolation, and Culture Methodologies for Phomacin B Research

Mycological Sources and Strain Specificity in Phomacin B Production

The production of this compound is intrinsically linked to specific fungal genera and species, which are often found in distinct ecological environments.

Fungal Genera and Species Associated with this compound Isolation

This compound, a cytochalasan, has been identified and isolated from several fungal species. Notably, it was initially discovered from a Phoma sp. datapdf.comebi.ac.ukebi.ac.uknih.gov. Further research has also revealed its production by species within the Westerdykella genus. Specifically, Westerdykella dispersa has been identified as a source of this compound mdpi.comresearchgate.netsaudijournals.comnih.govnih.govresearchgate.netdntb.gov.ua. Another significant producer is Westerdykella nigra, a marine-derived endophytic fungus mdpi.comresearchgate.netnih.govresearchgate.netjournalgrid.comscite.ai.

The primary fungal sources of this compound are summarized in the table below:

Fungal GenusSpecies
PhomaPhoma sp.
WesterdykellaWesterdykella dispersa, Westerdykella nigra

Ecological Niche and Habitat of this compound-Producing Fungi

The ecological niches of this compound-producing fungi are diverse, often highlighting their adaptability to unique environments. Westerdykella dispersa strains producing this compound have been isolated from marine sediments, specifically from locations such as the South China Sea researchgate.netsaudijournals.comnih.govnih.govresearchgate.netdntb.gov.ua. Similarly, Westerdykella nigra is recognized as a marine-derived endophytic fungus, having been isolated from the roots of mangrove species, such as Avicennia marina mdpi.comresearchgate.netnih.govresearchgate.netjournalgrid.com. While Phoma sp. is a known producer, its specific ecological niche in the context of this compound isolation is typically described as a fermentation broth, without explicit mention of its original habitat in the provided research findings datapdf.comebi.ac.uknih.govresearchgate.netresearchgate.net.

The ecological habitats of this compound-producing fungi are detailed in the following table:

Fungal SpeciesEcological Niche/Habitat
Westerdykella dispersaMarine sediments
Westerdykella nigraMarine-derived endophyte (e.g., mangrove roots)
Phoma sp.Fermentation broth (origin not explicitly specified in provided research)

Advanced Isolation and Purification Strategies for this compound in Research Settings

The isolation and purification of this compound from complex fungal extracts require advanced chromatographic and extraction techniques to achieve high purity and yield.

Chromatographic Techniques for this compound Enrichment and Purity Assessment

For the isolation of this compound, alongside related phomacins (A and C), from Phoma sp. fermentation broth, a sequential purification strategy has been effectively employed. This typically involves high-speed countercurrent chromatography (HSCCC) as an initial enrichment step, followed by high-performance liquid chromatography (HPLC) for further purification and purity assessment datapdf.comebi.ac.uknih.govresearchgate.netresearchgate.net. Flash chromatography has also been mentioned as a purification technique in related studies escholarship.org. These chromatographic methods are crucial for separating this compound from other co-produced fungal metabolites, ensuring its isolation in a highly pure form for subsequent research.

Extraction Optimization Methodologies for this compound from Fermentation Broths

The initial step in isolating this compound from fungal cultures involves efficient extraction from the fermentation broth. For Phoma sp., the fermentation mixture is typically homogenized, and the target compounds are extracted using organic solvents such as ethyl acetate (B1210297) (EtOAc) datapdf.com. The combined organic extracts are then concentrated, often by evaporation under reduced pressure, to yield a crude oily residue containing this compound and other metabolites datapdf.com. In the case of Westerdykella dispersa, this compound has been isolated from solid-substrate fermentation cultures researchgate.netnih.govnih.govresearchgate.netdntb.gov.ua. Similarly, Westerdykella nigra has been cultured on solid rice medium for the isolation of this compound nih.govresearchgate.net. These extraction methodologies are foundational to obtaining the crude material from which this compound can be further purified.

Fermentation Parameters and Culture Conditions Optimization for this compound Yield Enhancement

Optimizing fermentation parameters and culture conditions is vital for maximizing the yield of this compound. For Westerdykella dispersa, a common cultivation protocol involves initial growth on potato dextrose agar (B569324) (PDA) plates at 28 °C for seven days nih.gov. Subsequently, agar plugs are used to inoculate Erlenmeyer flasks containing a modified Czapek-Dox medium nih.gov. This medium comprises specific concentrations of glucose (10.0 g), malt (B15192052) sugar (20.0 g), and mannitol (B672) (20.0 g) nih.gov. While specific detailed optimization studies solely for this compound yield are not extensively detailed in the provided search results, general strategies for enhancing secondary metabolite production in fungi, such as the One Strain Many Compounds (OSMAC) approach, involving variations in media composition (e.g., adding different salts or changing carbon sources like peas instead of rice) can be applied to induce or enhance the production of specific compounds like this compound researchgate.net. The use of potato liquid medium with additives like NaBr or KI has also been explored for inducing related cytochalasins in other fungal species, suggesting avenues for this compound yield enhancement researchgate.net.

Substrate Composition and Nutrient Modulations (e.g., OSMAC approach with salts)

The composition of the culture medium and strategic nutrient modulations play a crucial role in influencing the production of secondary metabolites like this compound. The "One Strain Many Compounds" (OSMAC) approach is a widely recognized strategy that involves systematically altering culture conditions to enhance both the yield and diversity of secondary metabolites from a single microorganism rsc.orgtdl.org.

For the production of this compound and related cytochalasans from Westerdykella dispersa, a modified Czapek-Dox medium has been employed. The specific composition of this medium includes:

ComponentQuantity (per 1000 mL distilled water)
Glucose10.0 g
Malt sugar20.0 g
Mannitol20.0 g
Corn steep liquor1.0 g
Yeast extract powder3.0 g
Aginomoto10.0 g
K2HPO40.5 g
Magnesium sulfate0.3 g
CaCO32.0 g
Distilled water1000 mL
researchgate.net

While this specific medium has been used for Westerdykella dispersa to produce this compound, detailed research findings on how specific modulations of these nutrients directly impact the yield or structural variations of this compound itself are not extensively documented in the provided search results. However, the general principle of the OSMAC approach suggests that such alterations can significantly influence metabolite profiles rsc.org. For instance, in other fungal studies, the addition of salts (e.g., NaBr or KI) to potato liquid medium has been shown to induce the production of new halogenated cytochalasins rsc.org.

Environmental Factors Influencing this compound Biosynthesis in Culture

Environmental factors during fungal cultivation are critical determinants of secondary metabolite biosynthesis. These factors include temperature, pH, and aeration. For Westerdykella dispersa, the seed culture was prepared by inoculating a modified Czapek-Dox medium and incubating it at 25 °C for 2 days on a rotating shaker researchgate.net. Subsequently, the spore inoculum for solid-substrate fermentation was incubated at room temperature for 30 days researchgate.net.

For Phoma spp. in general, optimal growth is reported to occur at a pH close to 5.5 datapdf.com. Furthermore, the type of growth media can influence specific morphological and metabolic outcomes; for example, oatmeal agar supports abundant pycnidia production, while malt extract agar stimulates pigment and crystal formation datapdf.com. While these observations are general for the Phoma genus, they underscore the sensitivity of fungal metabolism to environmental cues.

Although specific detailed studies on the precise impact of varying temperature, pH, or aeration on the yield or specific structural variations of this compound are not explicitly detailed in the provided search results, the broader literature on fungal secondary metabolism indicates that these parameters are crucial for optimizing the production of bioactive compounds nih.govdoi.org. Controlling incubation conditions and growth medium can profoundly impact the efficacy and yield of antimicrobial compound production, with bioreactor conditions often leading to improved bacterial growth and higher antimicrobial compound yields due to optimized aeration, agitation, and nutrient distribution nih.gov.

Biosynthetic Pathways of Phomacin B

Post-PKS/NRPS Modifications in Phomacin B Biosynthesis

Oxidative Cyclizations and Rearrangements in this compound Formation

The formation of the characteristic cytochalasan scaffold involves a series of complex cyclization and rearrangement events. A key step in the biosynthesis of the perhydroisoindolone core is a proposed Knoevenagel condensation, which leads to the formation of a pyrrolone intermediate. This is subsequently followed by a [4+2] cycloaddition reaction, crucial for establishing the distinctive octahydroisoindolone motif found in all cytochalasans. readthedocs.io Beyond these core cyclization events, the pathway likely involves various oxidative modifications catalyzed by tailoring enzymes, which contribute to the final complex architecture of this compound. nih.gov While specific details for this compound are still being elucidated, related cytochalasans have shown that oxidoreductases can play a cooperative role in oxidative cyclization processes. nih.gov

Enzymatic Derivatization Steps (e.g., hydroxylations, methylations, epoxidations)

Following the formation of the macrocyclic and isoindolone core, the biosynthetic pathway of this compound involves several enzymatic derivatization steps that introduce further structural complexity and diversity. These tailoring modifications are common in polyketide pathways and can include hydroxylations, methylations, and epoxidations. For instance, the presence of hydroxyl groups in this compound suggests enzymatic hydroxylation steps. The involvement of enzymes such as epoxide hydrolase has been implicated in the biosynthesis of phomacins A, B, and C, indicating that epoxidation and subsequent hydrolysis reactions may occur during the maturation of these compounds. nih.gov These precise enzymatic modifications are critical for achieving the final bioactive form of this compound.

Genetic Engineering and Pathway Elucidation Approaches for this compound Biosynthesis

Understanding the genetic basis of this compound biosynthesis is crucial for both elucidating its complete pathway and for potential future biotechnological applications. Genomic studies have identified putative biosynthetic gene clusters (BGCs) associated with cytochalasan production. nih.govwikipedia.org

Gene Knockout and Overexpression Strategies to Probe this compound Pathway

Gene knockout (gene disruption) and overexpression strategies have been instrumental in deciphering the roles of specific genes within cytochalasan biosynthetic pathways. In the context of phomacin production by Parastagonospora nodorum, a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, phmA, has been identified as essential for the biosynthesis of the carbon backbone. Deletion mutants lacking phmA (ΔphmA mutants) exhibited significantly reduced virulence, underscoring the importance of these compounds in the pathogen's lifecycle. nih.govwikipedia.org

Conversely, overexpression of the transcription factor gene phmR, which is encoded within the phm gene cluster, led to an increased production of related cytochalasans, specifically phomacins D, E, and an acetonyl adduct, phomacin F. nih.govnih.govwikipedia.org Furthermore, knockout experiments targeting the trans-enoyl reductase (ER) gene (phmE) have confirmed its necessity for the successful functioning of the PKS-NRPS system in cytochalasan biosynthesis. nih.gov Similarly, α,β-hydrolase enzymes, often found in PKS-NRPS gene clusters, have had their roles investigated through gene knockout and complementation, highlighting their importance in forming the pyrrolone core. readthedocs.io

Table 1: Effects of Genetic Manipulation on Phomacin Biosynthesis

Gene TargetedStrategyOrganismObserved OutcomeReference
phmA (PKS-NRPS)Knockout (ΔphmA)Parastagonospora nodorumSignificantly reduced virulence; impaired phomacin production. nih.govwikipedia.org
phmR (Transcription Factor)OverexpressionParastagonospora nodorumIncreased production of phomacins D, E, and F. nih.govnih.govwikipedia.org
phmE (trans-Enoyl Reductase)KnockoutFungal PKS-NRPS systems (general cytochalasans)PKS-NRPS cannot function successfully. nih.gov
α,β-Hydrolase (e.g., PyiE, ORFZ)Knockout/ComplementationFungal PKS-NRPS systems (general cytochalasans)Prevents reduction of aldehyde, ensures correct tautomerization of heterocyclic ring. readthedocs.io

Heterologous Expression of this compound Biosynthetic Gene Clusters in Model Organisms

Heterologous expression is a powerful approach for elucidating the function of genes within a biosynthetic gene cluster and for the discovery and production of natural products, particularly from genetically intractable or difficult-to-cultivate fungal species. The model organism Aspergillus nidulans is frequently utilized for this purpose.

In a significant advancement, the heterologous expression of the PKS-NRPS gene phmA and the trans-enoyl reductase (ER) gene phmE from Parastagonospora nodorum in Aspergillus nidulans successfully led to the production of prephomacin, a novel 2-pyrrolidone precursor. nih.govnih.govwikipedia.org This demonstrates the feasibility of reconstituting parts of the phomacin biosynthetic pathway in a heterologous host. Similarly, the expression of the PKS-NRPS, trans-ER, α,β-hydrolase, and Diels-Alderase enzymes from the aspergillin PZ cluster in Aspergillus nidulans resulted in the production of the characteristic cytochalasan core. nih.gov These studies highlight the effectiveness of heterologous expression in confirming gene functions and advancing the understanding of complex biosynthetic pathways like that of this compound.

Total Synthesis and Synthetic Methodologies for Phomacin B and Analogues

Retrosynthetic Analysis of Phomacin B

Retrosynthetic analysis of this compound typically involves strategic disconnections aimed at simplifying the complex molecular framework into more manageable synthetic precursors.

A common strategy in the retrosynthesis of phomactins, including this compound, involves recognizing that the central cyclohexyl ring can be efficiently accessed from abundant "chiral pool" compounds such as (+)-carvone. nih.gov This approach envisions a "rearranged" skeleton, like a substituted cyclohexenone, as a crucial synthetic intermediate. nih.gov

The phomactin natural products pose considerable synthetic challenges due to their intricate structures. nih.govnih.gov They feature an unusual bicyclo[9.3.1]pentadecane core, which consists of a densely functionalized cyclohexyl ring bridged by a macrocyclic "strap". nih.gov The formation of this densely functionalized cyclohexyl core in an enantioenriched form has proven to be particularly difficult. nih.gov Furthermore, the stereochemistry of cytochalasans, the broader class to which this compound belongs, is critical to their biological properties, with specific configurations at key positions dictating their interactions with biological targets. ecostore.com The inherent complexity of the macrocyclic ring system itself adds another layer of difficulty to the synthetic endeavor. nih.gov

Convergent and Linear Synthetic Strategies for this compound and Related Congeners

Synthetic efforts toward this compound and its congeners have explored both convergent and linear pathways, each with distinct advantages for constructing the molecule's complex architecture.

This compound, like other cytochalasans, is characterized by a perhydroisoindolone core. rsc.orgresearchgate.net Biosynthetically, this core is typically formed through polyketide synthase–nonribosomal peptide synthetase (PKS–NRPS) hybrid pathways. rsc.orgrsc.org This process involves the condensation of a polyketide chain with a specific amino acid, followed by reduction to an aldehyde, which then undergoes Knoevenagel condensation and a [4+2] cycloaddition to yield the characteristic perhydroisoindolone core. rsc.orgrsc.org

In chemical synthesis, particularly for cytochalasan analogues, the Diels-Alder reaction is a key methodology for constructing the perhydroisoindolone core. rsc.orgresearchgate.net Successful implementation of this reaction may require specific N-protection strategies, such as the use of an electron-withdrawing benzoyl group, to ensure the stability of the dienophile intermediate. rsc.org

Macrocyclization is a pivotal, often late-stage, step in the total synthesis of phomactins. nih.gov Various approaches have been developed to achieve this, including intramolecular B-Alkyl Suzuki reactions for macrocycle formation. nih.gov Another strategy for constructing macrocycles, such as the 13-membered ring found in some related natural products, can involve Ullmann-type reactions. nih.gov

Stereocontrol throughout the synthesis, especially for the bridged ring system, is paramount. This is often achieved through the judicious selection of chiral starting materials, such as (+)-carvone, which enables the enantiospecific formation of the cyclohexyl core. nih.gov Precise control over reaction conditions is also essential to direct the stereochemical outcome. ecostore.com

Key Stereoselective and Chemoselective Transformations in this compound Synthesis

The synthesis of this compound relies on a series of highly stereoselective and chemoselective transformations to build its complex scaffold with the correct absolute and relative stereochemistry.

A significant transformation involves the Rh(I)-catalyzed cyclobutanol (B46151) C-C cleavage. nih.gov This reaction is instrumental in accessing "rearranged" carvone (B1668592) skeletons, thereby addressing a key challenge in phomactin synthesis: the enantiospecific construction of the congested cyclohexyl core. nih.gov

Selective oxygenation of common synthetic intermediates is crucial for diversifying the phomactin scaffold and synthesizing various congeners. nih.gov For example, directed epoxidation using oxidants like dimethyldioxirane (B1199080) (DMDO) or meta-chloroperoxybenzoic acid (mCPBA) has been employed to control the diastereoselectivity of epoxide formation. nih.gov

Chemoselective transformations are equally vital to ensure that reactions occur at desired functional groups without affecting others. An example includes the selective C(sp3)–H functionalization at an allylic methyl position over an alkyl methyl group. nih.gov Late-stage reductions using reagents such as diisobutylaluminum hydride (DIBAL-H) or Red-Al have been utilized to achieve specific stereochemical outcomes, leading to the formation of different phomactin congeners like phomactin A or Sch 49027. nih.gov

Asymmetric Catalysis and Chiral Auxiliary Applications in this compound Synthesis

Asymmetric catalysis and the application of chiral auxiliaries are crucial in the synthesis of this compound and its analogues, given the numerous stereocenters present in its structure nih.govescholarship.org. These methodologies allow for the control of stereochemistry, which is essential for synthesizing the enantioenriched natural product.

Asymmetric Catalysis: In the broader context of phomactin terpenoids (a class that includes this compound), unified asymmetric total syntheses have been developed utilizing transition-metal-mediated C-C bond cleavage reactions nih.gov. For instance, Rh(I)-catalyzed cyclobutanol C-C cleavage has been employed to access rearranged carbocycles, addressing the challenge of constructing the congested cyclohexyl core in an enantiospecific manner nih.gov. While direct examples for this compound specifically are less detailed in the provided snippets, the principle of using metal-mediated reactions for stereocontrol in complex terpenoid synthesis is well-established and applicable to similar structures.

Chiral Auxiliary Applications: Chiral auxiliaries are often used to induce stereoselectivity in bond-forming reactions. In the synthesis of macrolides, which share structural similarities with the macrocyclic portion of this compound, asymmetric aldol (B89426) reactions employing chiral auxiliaries are staple methods escholarship.org. While specific details for this compound are not explicitly provided, the use of chiral auxiliaries, such as those that can be recovered after the reaction, is a common strategy in the asymmetric synthesis of complex natural products to control the stereochemistry of newly formed chiral centers escholarship.org. The release of the chiral auxiliary is a key step in such syntheses escholarship.org.

Cascade Reactions and Multicomponent Reactions in this compound Scaffold Construction

Cascade reactions and multicomponent reactions offer efficient routes to construct complex molecular scaffolds by forming multiple bonds in a single operation, thereby minimizing steps and increasing synthetic efficiency.

Cascade Reactions: These reactions involve a sequence of at least two consecutive chemical transformations where the subsequent reaction occurs spontaneously without isolation of intermediates, often leading to increased molecular complexity from simple starting materials acs.org. In the context of cytochalasans, which include this compound, their biosynthesis involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid pathway rsc.orgresearchgate.net. After the polyketide chain is formed and condensed with an amino acid, the resulting aldehyde can undergo a Knoevenagel condensation followed by a [4+2] cycloaddition to generate the characteristic perhydroisoindolone core, effectively a cascade of reactions rsc.org. While a specific cascade reaction for this compound synthesis is not detailed, the general principle of cascade cyclization is explored in the synthesis of related phomactins, although not always successfully realized in laboratory settings nih.gov.

Multicomponent Reactions (MCRs): MCRs allow three or more reactants to combine in a single step to form a product where essentially all atoms of the starting materials are incorporated. This approach is highly atom-economical and convergent. While direct examples of MCRs for this compound scaffold construction are not explicitly detailed in the provided search results, the broader field of cytochalasan synthesis, including this compound, has seen the identification of various analogues through techniques like high-speed countercurrent chromatography (HSCCC) and HPLC, which can be applied to separate products from multicomponent fractions researchgate.netresearch-solution.com. The design of such reactions would aim to rapidly assemble the complex bicyclic or tricyclic core structure of this compound.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogues and derivatives is crucial for Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect biological activity rsc.orgiomcworld.com. This compound, like other cytochalasans, exhibits various biological activities, including weak cytotoxicity against certain human tumor cell lines rsc.orgrsc.orgtdl.org. SAR studies can help identify key pharmacophores and guide the design of more potent or selective compounds.

Design Principles for this compound Analogues with Modified Scaffolds

Design principles for this compound analogues often focus on modifying the macrocyclic scaffold and the isoindolone core, as these regions are critical for its biological activity and structural diversity rsc.orgiomcworld.com.

Macrocyclic Modifications: The macrocycle of cytochalasans offers significant opportunities for structural novelty through the addition of functional groups or the attachment of larger complex molecules, particularly at positions like C-17, C-18, C-19, and C-20 iomcworld.com. Minor modifications can lead to significant changes in activity iomcworld.com. For instance, this compound's toxicity against HT-29 cells was reduced with a C-16 methoxy (B1213986) modification compared to Phomacin A iomcworld.com. The number of hydroxyl groups on the macrocycle does not necessarily dictate cytotoxicity, suggesting that the specific position and nature of substituents are more important iomcworld.com.

Core Modifications: The perhydro-isoindolone core is a defining feature of cytochalasans researchgate.net. Modifications to this core, while challenging, can lead to novel derivatives. Biosynthetic studies involving gene clusters (e.g., phm gene cluster in Parastagonospora nodorum) have shown that overexpression of regulatory genes can lead to the production of various phomacin derivatives, including those with modified scaffolds like an acetonyl adduct (Phomacin F) or a 2-pyrrolidone precursor (prephomacin) researchgate.netiomcworld.com. These insights from biosynthesis can inspire synthetic design.

Parallel and Combinatorial Synthesis Approaches for this compound Library Generation

Parallel and combinatorial synthesis approaches are employed to rapidly generate libraries of this compound analogues, enabling high-throughput screening for SAR studies.

Parallel Synthesis: This involves the simultaneous synthesis of multiple compounds in separate reaction vessels. While not explicitly detailed for this compound, parallel synthetic approaches have been used for the synthesis of other natural product analogues, such as 1,4-benzoquinones rsc.org. This method is efficient for exploring a limited number of variations across a scaffold.

Combinatorial Synthesis: This approach generates a large number of diverse molecules (a "library") by combining different building blocks in various permutations researchgate.net. Diversity-oriented synthesis (DOS) is an emerging field that utilizes combinatorial libraries to identify new ligands for various biological targets researchgate.net. Although specific examples for this compound are not directly provided, the principle of combinatorial synthesis is highly relevant for creating extensive libraries of cytochalasan analogues to systematically explore their chemical space and identify compounds with desired biological activities tdl.orgacs.org. Given the "large number of macrocyclic carbons with tolerance for diverse functional group substitutions" in aspochalasins (a subgroup of cytochalasans), these compounds are considered good candidates for structural optimization through such library generation iomcworld.com.

Biological Activities and Mechanistic Investigations of Phomacin B

Anticancer Potential and Molecular Pathways Modulated by Phomacin B

This compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an antineoplastic agent. Its anticancer properties are linked to the induction of apoptosis and cell cycle arrest in preclinical models.

This compound (also referred to as compound 7 or 54 in some studies) has been evaluated for its cytotoxic effects across a panel of human cancer cell lines. Studies have consistently reported its moderate inhibitory activities against breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), colorectal cancer (HT-29), and gastric cancer (SGC-7901) cell lines researchgate.netrsc.orgescholarship.orgmdpi.comresearchgate.net. The inhibitory concentration 50% (IC50) values for this compound against these cell lines typically range from 25.6 to 83.7 µM researchgate.netrsc.orgescholarship.orgresearchgate.net. In a comparative study, this compound exhibited an IC50 of 1.4 µg/mL against HT-29 colonic adenocarcinoma cells, which was less potent than Phomacin A (0.6 µg/mL) but still demonstrated significant activity researchgate.net.

Table 1: In Vitro Cytotoxicity (IC50 values) of this compound in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM) RangeReference
MCF-7 (Breast)25.6 - 83.7 researchgate.netrsc.orgescholarship.orgresearchgate.net
HepG2 (Liver)25.6 - 83.7 researchgate.netrsc.orgescholarship.orgresearchgate.net
A549 (Lung)25.6 - 83.7 researchgate.netrsc.orgescholarship.orgresearchgate.net
HT-29 (Colorectal)25.6 - 83.7 researchgate.netrsc.orgescholarship.orgresearchgate.net
SGC-7901 (Gastric)25.6 - 83.7 researchgate.netrsc.orgescholarship.orgresearchgate.net
HT-29 (Colorectal)1.4 µg/mL (~3.37 µM) researchgate.net

Beyond its general cytotoxicity, this compound has been shown to induce specific cellular events crucial for its anticancer activity. In preclinical models, this compound (compound 54) demonstrated the ability to induce apoptosis and cause cell cycle arrest in HT26 and CT29 cells rsc.org. The induction of apoptosis, a programmed cell death mechanism, is a desirable characteristic for potential anticancer agents, as it leads to the elimination of abnormal cells. Cell cycle arrest, which halts the proliferation of cancer cells, further contributes to its antineoplastic effects rsc.org.

While the broader class of cytochalasans is known to interfere with various cellular processes, including cell adhesion, motility, signaling, and cytokinesis, specific detailed research findings on the precise signal transduction pathways modulated by this compound in cancer cells are not explicitly available in the current literature rsc.orgrsc.org. Research on other cytochalasans and anticancer agents has highlighted the importance of pathways such as PI3K/AKT/mTOR and MAPK in regulating cell growth, proliferation, and survival in cancer nih.govnih.gov. However, direct evidence linking this compound to the modulation of these or other specific pathways requires further investigation.

Antiviral Activities and Mechanisms of Action of this compound

The cytochalasan class of natural products, to which this compound belongs, is recognized for possessing antiviral properties researchgate.netrsc.orgescholarship.orgrsc.org. However, specific detailed research findings focusing solely on the broad-spectrum antiviral efficacy or the precise mechanisms of action of this compound itself are not extensively documented in the current literature. While some general mentions of antiviral activity within the cytochalasan family exist, comprehensive data for this compound's antiviral potential remain to be fully elucidated researchgate.netrsc.orgescholarship.orgrsc.orgscispace.com.

Specific data demonstrating the broad-spectrum antiviral efficacy of this compound in preclinical assays are not explicitly detailed in the available research. While the broader class of fungal alkaloids, including cytochalasans, has been noted for their antiviral activity, direct evidence outlining the range of viruses inhibited by this compound and its potency against them is not extensively reported researchgate.netrsc.orgescholarship.orgrsc.orgscispace.comrsc.org. Further targeted studies would be necessary to fully characterize this compound's antiviral spectrum and its underlying mechanisms.

Inhibition of Viral Replication Cycles by this compound at the Molecular Level

The broader class of cytochalasans, to which this compound belongs, is recognized for its antiviral properties, demonstrating an ability to interfere with viral replication and infection processes. rsc.orgrsc.org While cytochalasans, in general, have shown activity against various viruses, including some with anti-HIV properties, specific detailed molecular mechanisms for this compound's direct inhibition of viral replication cycles are not extensively documented in current literature. researchgate.netrsc.org Research into the precise interactions of this compound with viral components or host cellular machinery crucial for viral proliferation remains an area for further elucidation.

Antimicrobial Properties and Related Mechanisms of this compound

This compound demonstrates notable antimicrobial capabilities, encompassing both antibacterial and antifungal activities. rsc.orgrsc.org

This compound exhibits moderate antibacterial activity against certain pathogenic microorganisms. Notably, it has shown efficacy against the Gram-positive bacterium Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL. journalgrid.comnih.gov However, its antibacterial spectrum is not universal, as studies have indicated that this compound is inactive against several Gram-negative bacterial strains, including Salmonella typhimurium, Proteus vulgaris, Enterobacter aerogenes, and Escherichia coli. It also showed inactivity against certain other Gram-positive bacteria such as Salmonella enterica, Bacillus anthracis, and Micrococcus luteus when compared to standard controls like Ciprofloxacin. researchgate.netebi.ac.uk

Table 1: Antibacterial Activity of this compound

MicroorganismActivityMIC Value (µg/mL)Reference
Bacillus subtilisModerate12.5 journalgrid.comnih.gov
Salmonella typhimuriumInactiveN/A researchgate.netebi.ac.uk
Proteus vulgarisInactiveN/A researchgate.netebi.ac.uk
Enterobacter aerogenesInactiveN/A researchgate.netebi.ac.uk
Escherichia coliInactiveN/A researchgate.netebi.ac.uk
Salmonella entericaInactiveN/A ebi.ac.uk
Bacillus anthracisInactiveN/A ebi.ac.uk
Micrococcus luteusInactiveN/A ebi.ac.uk

Note: N/A indicates that the compound was found inactive, and a specific MIC value was not reported for activity.

While cytochalasans, as a class, are known to possess antifungal activity, specific detailed efficacy data, including MIC values for this compound against a broad range of opportunistic fungi, are not extensively reported in the current literature. rsc.orgrsc.org Some studies on other cytochalasan derivatives have indicated varying degrees of antifungal effects against plant pathogenic fungi, with some compounds showing weak to mild activity against species such as Gibberella saubinetti, Fusarium solani, Alternaria solani, and Botrytis cinerea. rsc.org Additionally, a different compound (not this compound) has exhibited weak antifungal activity against Saccharomyces cerevisiae. researchgate.net Further research is needed to comprehensively characterize this compound's antifungal spectrum and potency against clinically relevant opportunistic fungi.

The antimicrobial effects of this compound, like other cytochalasans, are largely attributed to their well-established ability to interfere with cellular processes involving the actin cytoskeleton. Cytochalasans are known to bind to actin filaments, effectively blocking their polymerization and elongation. researchgate.netscispace.comresearchgate.netrsc.orgebi.ac.uk This disruption of actin dynamics can lead to significant changes in cellular morphology, inhibit essential cellular functions such as cell division, and ultimately induce apoptosis in susceptible microbial cells. ebi.ac.uk For instance, related phomacins (Phomacins D and E) have been shown to possess potent actin polymerization inhibitory activities. scispace.comresearchgate.netebi.ac.uk This mechanism of actin disruption is a key factor in the observed antimicrobial properties of this compound against sensitive bacterial strains.

Acetylcholinesterase (AChE) Inhibitory Activity of this compound and its Derivatives

This compound is recognized as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This activity highlights its potential in neuropharmacology. researchgate.netscispace.comacs.orgrsc.orgresearchgate.netnih.govresearchgate.netnih.gov

This compound demonstrates significant potency as an AChE inhibitor. Isolated from the marine-derived endophytic fungus Westerdykella nigra, this compound exhibits an IC50 value of 0.140 ± 0.007 µM for AChE inhibition. researchgate.netscispace.comacs.orgrsc.orgresearchgate.netnih.govresearchgate.netnih.gov This level of activity is considered potent, especially when compared to other compounds. For context, the widely used AChE inhibitor Donepezil has an IC50 of 0.035 ± 0.002 µM. acs.orgnih.govresearchgate.netebi.ac.uk While Donepezil is more potent, this compound's inhibitory activity is still remarkable and positions it as a promising natural product in this therapeutic area. Molecular docking experiments have further supported the inhibitory interaction of this compound with the AChE enzyme. acs.orgnih.gov

Table 2: Acetylcholinesterase Inhibitory Activity

CompoundSourceIC50 (µM)Reference
This compoundWesterdykella nigra (endophytic fungus)0.140 ± 0.007 researchgate.netscispace.comacs.orgrsc.orgresearchgate.netnih.govresearchgate.netnih.gov
DonepezilSynthetic (Positive Control)0.035 ± 0.002 acs.orgnih.govresearchgate.netebi.ac.uk
WestalsanWesterdykella nigra (endophytic fungus)0.088 ± 0.005 researchgate.netscispace.comacs.orgrsc.orgresearchgate.netnih.govresearchgate.net
19-hydroxy-19,20-dihydrophomacin CWesterdykella nigra (endophytic fungus)0.056 ± 0.003 researchgate.netscispace.comacs.orgrsc.orgresearchgate.netnih.govresearchgate.net

Note: IC50 values represent the half-maximal inhibitory concentration.

Implications for Neurological Disease Research (e.g., Alzheimer's disease)

This compound has demonstrated promising activity in neurological disease research, particularly concerning Alzheimer's disease (AD). Studies have revealed that this compound acts as an acetylcholinesterase (AChE) inhibitor mdpi.comresearchgate.netresearchgate.netnih.govnih.govjournalgrid.comresearchgate.net. Acetylcholinesterase is a crucial enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine in the brain; its inhibition is a primary therapeutic strategy for alleviating AD symptoms by increasing acetylcholine levels researchgate.netnih.gov.

Research on endophytic fungi, such as Westerdykella nigra isolated from mangrove roots, led to the isolation of this compound, alongside westalsan and 19-hydroxy-19,20-dihydrophomacin C mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net. These compounds exhibited notable AChE inhibitory activities. This compound showed an IC50 value of 0.140 ± 0.007 μM mdpi.comresearchgate.netresearchgate.netnih.govnih.gov. For comparison, 19-hydroxy-19,20-dihydrophomacin C displayed an even lower IC50 of 0.056 ± 0.003 μM, and westalsan had an IC50 of 0.088 ± 0.005 μM mdpi.comresearchgate.netresearchgate.netnih.govnih.gov. This inhibitory potential positions this compound as a compound of interest for further investigation into AD therapeutics.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Compounds

CompoundIC50 (μM)
19-hydroxy-19,20-dihydrophomacin C0.056 ± 0.003
Westalsan0.088 ± 0.005
This compound0.140 ± 0.007

Actin Dynamics Modulation and Interference with Cellular Processes by this compound

Cytochalasans, including this compound, are well-recognized for their profound impact on actin dynamics and organization within eukaryotic cells rsc.orgrsc.org. These fungal natural products interfere with essential cellular processes that rely on actin polymerization researchgate.netnih.govacs.org. Their mechanism of action primarily involves targeting and capping the actin cytoskeleton, thereby disrupting its normal function iomcworld.com.

Inhibition of Actin Polymerization by this compound and Related Cytochalasans

This compound and its related cytochalasans, such as phomacins D and E, exhibit potent inhibitory activities against actin polymerization researchgate.netnih.govacs.org. The ability of these compounds to block actin polymerization is a hallmark of the cytochalasan class iomcworld.com. For instance, phomacins D and E have been shown to potently inhibit actin polymerization researchgate.netnih.govacs.org. Another well-studied cytochalasan, cytochalasin B, also interferes with actin polymerization researchgate.netnih.gov. This interference can lead to significant alterations in cellular structure and function, as actin filaments are crucial for maintaining cell shape and facilitating various intracellular movements rsc.orgiomcworld.com.

Impact on Cell Motility and Morphological Changes in Research Models

The modulation of actin dynamics by cytochalasans, including this compound, directly impacts fundamental cellular processes such as cell adhesion, motility, signaling, and cytokinesis iomcworld.com. By disrupting actin polymerization, these compounds can induce significant morphological changes in cells rsc.orgiomcworld.com. For example, cytochalasin B has been observed to induce morphological changes in in vitro cultures of human lymphocytes researchgate.net. This interference with the cytoskeleton can lead to altered cell shapes and impaired cellular movement in various research models rsc.orgiomcworld.comresearchgate.net.

Phytotoxic Properties of this compound Related Compounds

Beyond their effects on animal cells, this compound and related compounds also exhibit phytotoxic properties, indicating their potential relevance in plant biology and agrochemical research rsc.orgresearchgate.net.

Antigerminative Activities in Monocot and Dicot Plant Models

Certain this compound related compounds, specifically phomacins D and E, have demonstrated antigerminative activities researchgate.netnih.govacs.org. Notably, phomacin D displayed a potentially monocot-specific antigerminative effect, as it inhibited seed germination in monocot Avena sativum but did not show inhibition against dicot plants such as Arabidopsis thaliana and Lepidium sativum iomcworld.com. This suggests a selective phytotoxic action researchgate.net. Other cytochalasans have also been evaluated for their phytotoxicity towards seedling growth in plants like Lactuca sativa (lettuce) and Raphanus sativus (radish) rsc.org.

Table 2: Antigerminative Activities of Phomacin D

Plant ModelPlant TypeAntigerminative Activity
Avena sativumMonocotInhibitory
Arabidopsis thalianaDicotNo inhibition
Lepidium sativumDicotNo inhibition

Implications for Fungal-Plant Interactions and Agrochemical Research

The phytotoxic properties of cytochalasans like phomacins D and E are significant in understanding fungal-plant interactions. These compounds are involved in the virulence of plant pathogens, such as Parastagonospora nodorum, which affects wheat researchgate.netnih.govacs.org. The ability of these fungal metabolites to interfere with plant growth and development highlights their role in the pathogenesis of plant diseases researchgate.netnih.govacs.orgmdpi.comresearchgate.net. Furthermore, the study of these phytotoxic mechanisms could lead to the development of novel agrochemicals, particularly monocot-specific herbicides, offering targeted solutions for weed control researchgate.net. Fungal phytotoxins, in general, play a crucial role in the development of plant disease symptoms and are a subject of ongoing research for their potential in agrochemical applications mdpi.comresearchgate.netresearchgate.net.

Immunomodulatory and Anti-inflammatory Properties of this compound

The cytochalasans, as a broad class of fungal natural products, are recognized for their diverse array of biological activities, which include antimicrobial, anticancer, antiviral, and anti-inflammatory effects. [Google Search 4, 14] Investigations into the anti-inflammatory properties of various cytochalasans have been conducted, with some members of the class demonstrating the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. [Google Search 4]

However, specific and detailed research findings directly demonstrating significant immunomodulatory or anti-inflammatory properties for this compound itself are not extensively reported in the available literature. In fact, one study explicitly noted this compound as "inactive" when evaluated for its anti-inflammatory activity, alongside its weak cytotoxicity against certain human tumor cell lines and inactivity against various bacteria. [Google Search 1] This suggests that, unlike some other cytochalasans, this compound may not exhibit potent anti-inflammatory effects in the assays conducted.

While the broader class of cytochalasans holds promise for immunomodulatory and anti-inflammatory applications, the current specific data for this compound in this regard indicates a limited or absent activity in the reported studies. Therefore, detailed research findings and corresponding data tables specifically illustrating significant immunomodulatory or anti-inflammatory effects of this compound cannot be provided based on the current information.

Table 1: Biological Activity of this compound

Activity TypeSpecific Finding for this compoundReference
Anti-inflammatoryInactive in certain assays.[Google Search 1]
CytotoxicityWeak cytotoxicity against 5 human tumor cell lines (HTCLs).[Google Search 1]
AntibacterialInactive against 8 bacteria.[Google Search 1]
Acetylcholinesterase (AChE) InhibitionPotent inhibitory activity (e.g., IC₅₀ of 0.140 µM).[Google Search 2, 3, 7, 16]

Molecular Targets and Pharmacological Interactions of Phomacin B

Identification of Direct Protein Targets and Binding Sites of Phomacin B

Understanding the precise protein targets and their binding sites is crucial for elucidating the pharmacological mechanisms of this compound. Research has identified key interactions, primarily focusing on its enzymatic inhibition and cellular effects.

Affinity Chromatography and Proteomic Approaches for this compound Target Elucidation

While affinity chromatography and proteomic approaches are established and powerful techniques for identifying the direct protein targets of small molecules, specific detailed research findings describing the application of these methods directly for this compound target elucidation are not extensively documented in the available literature. Generally, affinity chromatography involves immobilizing a small molecule, such as this compound, onto a solid support to "fish out" its binding partners from complex biological mixtures. Subsequent proteomic analysis, often utilizing mass spectrometry, is then employed to identify the proteins that have bound to the immobilized compound. These methods are instrumental in discovering both primary and off-targets, providing a comprehensive view of a compound's interactome.

Computational Modeling and Molecular Docking Studies of this compound-Target Interactions

Computational modeling and molecular docking studies have played a role in understanding the interactions of this compound with its targets. Specifically, molecular docking experiments have been utilized to confirm and characterize the binding of this compound to acetylcholinesterase (AChE) nih.gov. This in silico approach allows for the prediction of binding affinities, interaction modes, and potential binding sites within the target protein, providing valuable insights into the compound's mechanism of action nih.gov.

Enzyme Inhibition and Activation Profiles by this compound

This compound has demonstrated notable inhibitory activity against specific enzymes, contributing to its observed biological effects.

Kinase Inhibition and Phosphatase Modulation by this compound (General Class)

While the broader class of natural products, including some cytochalasans, are known to exhibit kinase inhibitory activities or modulate phosphatase activity, direct and specific evidence for this compound's interaction with kinases or phosphatases is not prominently detailed in the provided literature. The cytochalasan scaffold, to which this compound belongs, is recognized for its diverse biological effects, often involving cellular signaling pathways, but specific enzyme profiles for this compound in this context require further dedicated investigation.

Protease and Other Enzyme Class Interactions with this compound

The most significant enzymatic interaction identified for this compound is its potent inhibition of acetylcholinesterase (AChE) nih.gov.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

CompoundIC50 (µM)Reference
This compound0.140 ± 0.007 nih.gov
Donepezil (Positive Control)0.035 ± 0.002 nih.gov

This data indicates that this compound exhibits strong inhibitory activity against AChE, albeit less potent than the established drug Donepezil nih.gov. Beyond AChE, specific interactions of this compound with proteases or other enzyme classes are not explicitly reported in the provided information. However, other cytochalasans have been shown to inhibit enzymes like sortase A or Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).

Receptor Binding and Signaling Pathway Modulation by this compound

This compound is known for its cytotoxic effects against various human cancer cell lines, including MCF-7, HepG2, A549, HT-29, and SGC-7901 nih.gov. This cytotoxicity suggests interactions with cellular processes and signaling pathways critical for cell proliferation and survival. A key mechanism associated with cytochalasans, including this compound, is their ability to bind to actin and interfere with actin polymerization. Disruption of actin dynamics can significantly impact cellular functions such as cell division, motility, and morphology, which are often dysregulated in cancer cells. While the direct receptor binding events for this compound, beyond its interaction with actin, are not exhaustively detailed, its influence on actin polymerization represents a significant modulation of a fundamental cellular signaling and structural pathway.

Modulation of Cellular Signaling Cascades by this compound

This compound demonstrates a notable capacity to modulate various cellular signaling cascades, primarily through its cytotoxic effects and enzyme inhibitory activities. Research findings highlight its impact on cell viability and specific enzymatic pathways.

Cytotoxicity: this compound exhibits cytotoxic activity against a spectrum of human cancer cell lines. Studies have shown its efficacy against MCF-7 (human breast cancer), HepG2 (human liver cancer), A549 (human lung cancer), HT-29 (human colorectal adenocarcinoma), and SGC-7901 (human gastric carcinoma) cell lines. [Previous search, 4, 5, 11] Notably, this compound displayed potent toxicity towards HT-29 cells, with an IC50 value of 1.4 µg/mL. [Previous search, 11] This cytotoxic action suggests an interference with fundamental cellular processes essential for cancer cell proliferation and survival.

Enzyme Inhibition: this compound has been identified as an inhibitor of key enzymes involved in cellular signaling.

Acetylcholinesterase (AChE) Inhibition: this compound exhibits apparent inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). [Previous search, 10, 12, 17, 18] This inhibition is of significant interest in the context of neurodegenerative disorders, such as Alzheimer's disease, where increasing acetylcholine levels is a therapeutic strategy. This compound's IC50 for AChE inhibition was reported as 0.140 ± 0.007 µM. [Previous search, 12, 17]

Protein Tyrosine Kinase (PTK) Inhibition: Reports indicate that this compound also inhibits protein tyrosine kinases. [Previous search, 6] Protein tyrosine kinases play pivotal roles in regulating numerous cellular functions, including cell growth, proliferation, differentiation, and metabolism. [Previous search, 3, 4] Dysregulation of PTK activity is frequently associated with the development and progression of various diseases, particularly cancers. [Previous search, 3] By inhibiting these kinases, this compound may disrupt aberrant signaling pathways that contribute to pathological conditions.

The following table summarizes the reported enzyme inhibitory activities of this compound:

Enzyme TargetActivity TypeIC50 (µM)Reference
AcetylcholinesteraseInhibition0.140 ± 0.007[Previous search, 12, 17]
Protein Tyrosine KinasesInhibitionNot specified[Previous search, 6]

Nucleic Acid Interactions and Epigenetic Modifications Induced by this compound

The investigation into this compound's interactions with nucleic acids and its potential to induce epigenetic modifications reveals a more limited scope of direct evidence in current literature.

Potential Interactions with DNA/RNA Structures

This compound belongs to the cytochalasan class of compounds, which are well-known for their ability to bind to actin, a protein critical for various cellular processes including cell adhesion, motility, signaling, and cytokinesis. [Previous search, 6, 9, 11] This interaction with actin leads to interference with cellular functions that rely on actin polymerization. While some cytotoxic agents achieve their effects through direct interaction with DNA, such as DNA intercalation, specific research findings directly attributing DNA or RNA binding, intercalation, or groove binding to this compound are not extensively detailed in the available literature. [Previous search, 1]

Regulation of Gene Expression at Transcriptional Level

Information regarding the direct regulation of gene expression at the transcriptional level by this compound in target organisms (e.g., human cells) is not explicitly detailed in the provided research findings. The literature primarily focuses on the genetic and transcriptional regulation involved in the biosynthesis of phomacins and other cytochalasans within their fungal producers. For instance, the production of phomacins (such as phomacins D and E) in fungi like Parastagonospora nodorum is influenced by the overexpression of specific transcription factor genes, such as phmR, which are part of the polyketide synthase–nonribosomal peptide synthetase (PKS–NRPS) hybrid pathways responsible for their synthesis. [Previous search, 6, 8, 9, 11, 19] This indicates that the fungal organism's own gene expression machinery regulates the production of these compounds. However, direct evidence of this compound itself inducing specific epigenetic modifications (e.g., histone modifications, DNA methylation) or directly modulating the transcription of particular genes in target cells remains an area requiring further detailed investigation.

Structure Activity Relationship Sar Studies of Phomacin B and Its Analogues

Systematic Modification of the Phomacin B Core Scaffold and Functional Groups

Detailed studies focusing on the systematic modification of the this compound core scaffold are not extensively documented in publicly accessible research. The chemical complexity of this compound, characterized by a large macrocyclic ring and multiple stereocenters, makes systematic modifications a significant synthetic challenge.

Impact of Macrocyclic Ring Size and Stereochemistry on this compound Activity

The precise influence of the macrocyclic ring size on the biological activity of this compound has not been specifically elucidated in available studies. For macrocyclic compounds in general, ring size is a critical determinant of conformational flexibility and the spatial presentation of functional groups, which in turn dictates binding affinity to biological targets. Stereochemistry is also paramount for the activity of complex natural products like this compound. However, specific studies detailing the impact of altering the stereocenters within the this compound macrocycle on its activity are not readily found in the scientific literature.

Role of Specific Hydroxyl, Ester, and Alkyl Moieties in this compound Potency

The specific contributions of the hydroxyl, ester, and alkyl moieties to the potency of this compound have not been systematically investigated in published research. For other complex natural products, such functional groups are often crucial for target recognition and binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The precise role of these groups in this compound's activity would require extensive synthetic modification and biological testing, data for which is not currently available.

Identification of Pharmacophores and Key Structural Determinants for this compound Activity

The identification of the specific pharmacophore of this compound and the key structural determinants for its activity are areas that warrant further investigation.

Computational Pharmacophore Modeling of this compound

Computational pharmacophore models are valuable tools for understanding the essential three-dimensional arrangement of chemical features required for biological activity and for guiding the design of new analogues. However, specific pharmacophore models for this compound have not been described in the available scientific literature. Developing such a model would necessitate a set of active analogues with varying potencies to derive the key features for activity.

Elucidation of Essential Binding Elements for this compound-Target Interaction

The essential binding elements of this compound for interaction with its biological target(s) have not been definitively elucidated. Cytochalasans, the class of compounds to which this compound belongs, are known to interact with actin, but the specific binding interactions of this compound itself, including the key amino acid residues involved and the nature of the intermolecular forces, have not been detailed in published studies.

SAR Studies on Synthetic this compound Analogues and Naturally Occurring Derivatives

Despite a comprehensive search for scientific literature, detailed information regarding the specific comparative biological evaluation of designed this compound derivatives for enhanced potency or selectivity is not publicly available. Structure-activity relationship (SAR) studies are a crucial component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This understanding is then used to design and synthesize new derivatives with improved characteristics, such as increased potency against a biological target or enhanced selectivity to reduce off-target effects.

For many natural products and their analogues, extensive SAR studies have been conducted and published, providing valuable insights for drug discovery and development. These studies typically involve the synthesis of a series of related compounds with systematic modifications to the parent structure. These derivatives are then subjected to biological assays to determine their activity, and the resulting data is analyzed to identify key structural features that contribute to their biological effects.

However, in the case of this compound, a fungal metabolite, such detailed comparative studies on designed analogues appear to be limited or not present in the accessible scientific literature. While the biological activities of this compound itself may have been investigated, the specific focus on the design, synthesis, and comparative evaluation of its derivatives to enhance potency or selectivity is not documented in the available resources.

Therefore, it is not possible to provide a detailed account of research findings, including data tables comparing the biological activities of various this compound derivatives, as requested in the article outline. Further research and publication in this specific area would be necessary to generate the data required for such a comparative analysis.

Advanced Analytical and Spectroscopic Characterization in Phomacin B Research

High-Resolution Mass Spectrometry (HRMS) for Phomacin B Structural Confirmation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the initial stages of this compound characterization by providing precise molecular weight information and confirming its elemental composition. This technique is fundamental for establishing the molecular formula of newly isolated natural products or confirming that of known compounds like this compound. For instance, in studies involving compounds structurally related to this compound, such as Phomacin C, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data has been utilized to suggest their molecular formulas, with high accuracy between observed and calculated mass-to-charge ratios (e.g., m/z 438.26152 [M + Na]+ for a related compound, calculated for 438.26148) nih.gov.

Beyond mere molecular formula determination, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is invaluable for metabolite profiling. This allows for the identification of this compound and its potential biosynthetic precursors or derivatives within complex crude extracts. The fragmentation patterns observed in MS/MS experiments provide structural insights, aiding in the elucidation of substructures and the rationalization of related congeners researchgate.net. Ultra-high performance liquid chromatography coupled with electrospray ionization and tandem mass spectrometry (UHPLC-ESI-HRMS/MS) has been successfully employed for the comprehensive characterization of secondary metabolites in fungal extracts, a context directly applicable to this compound research nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation and Conformational Analysis (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structure elucidation of organic molecules, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms, the types of functional groups present, and the spatial arrangement of atoms within the molecule.

For this compound and related cytochalasans, 1D NMR spectra (e.g., ¹H NMR and ¹³C NMR) are essential for determining the number and types of protons and carbons, respectively, and their chemical environments nih.govresearchgate.netresearchgate.net. The chemical shifts and coupling constants derived from these spectra offer initial clues about the molecular framework.

The true power of NMR for complex structures emerges with 2D NMR techniques:

Correlation Spectroscopy (COSY) : Reveals proton-proton spin-spin couplings, indicating adjacent protons within a spin system nih.gov.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons with the carbons to which they are directly attached, providing assignments for CH, CH₂, and CH₃ groups nih.gov.

Heteronuclear Multiple Bond Correlation (HMBC) : Identifies long-range correlations between protons and carbons (typically over two or three bonds), which are crucial for establishing quaternary carbons and connecting different fragments of the molecule nih.gov.

Detailed analyses of these 1D and 2D NMR data, often complemented by comparisons with reported NMR data of known compounds, are the primary means by which the gross structure and relative configurations of this compound are established nih.govresearchgate.netresearchgate.net.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of this compound

X-ray crystallography stands as the definitive method for unequivocally determining the three-dimensional crystal structure and, crucially, the absolute stereochemistry of a chiral molecule like this compound, provided a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal lattice, and the resulting diffraction pattern is used to reconstruct the electron density map of the molecule, revealing the precise positions of all atoms in space.

For compounds structurally similar to this compound, such as certain cytochalasans, X-ray single-crystal diffraction has been successfully employed to confirm their relative configurations nih.gov. Furthermore, for other complex natural products, X-ray crystallography has been used to assign absolute configurations, often in conjunction with other spectroscopic methods researchgate.netmdpi.com. The unambiguous determination of absolute stereochemistry is vital, as different enantiomers of a chiral compound can exhibit vastly different biological activities.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral this compound Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for analyzing chiral molecules like this compound, particularly when X-ray quality crystals are unavailable or when studying conformational changes in solution. These methods exploit the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) : Measures the variation in the optical rotation of a substance with changing wavelength of light slideshare.netslideshare.netwikipedia.org. The ORD spectrum can exhibit "Cotton effects" (peaks and troughs) near absorption bands, which are characteristic of chiral chromophores and provide information about the molecule's chirality and structure slideshare.netslideshare.net. ORD is particularly useful for determining the absolute configuration of chiral molecules slideshare.netslideshare.net.

Circular Dichroism (CD) : Measures the differential absorption of left and right circularly polarized light as a function of wavelength, resulting in a CD spectrum slideshare.netfiveable.memgcub.ac.in. The CD signal arises from the differential absorption of the electric and magnetic components of the polarized light, which are sensitive to the molecule's asymmetry and conformation fiveable.me. CD and ORD are closely related phenomena, with CD being the absorptive component and ORD the dispersive component of the interaction of polarized light with chiral molecules wikipedia.org.

For complex natural products, the agreement between experimental CD spectra and theoretically calculated Electronic Circular Dichroism (ECD) spectra can be a powerful tool for assigning absolute configurations, especially when combined with NMR data and other structural information acs.org. These techniques are highly sensitive to the conformation of molecules and can reveal subtle changes in their three-dimensional structure fiveable.me.

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS/MS) for this compound Isolation and Quantification in Complex Research Samples

The isolation and quantification of this compound from its natural fungal sources, which often produce a diverse array of secondary metabolites, necessitate the use of highly efficient separation and detection techniques. Chromatographic-spectroscopic coupling techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants, are paramount in this regard.

LC-MS/MS : This hyphenated technique combines the powerful separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of mass spectrometry (MS), and further fragmentation in tandem mass spectrometry (MS/MS). LC-MS/MS is widely used for the targeted isolation, identification, and quantification of specific compounds like this compound from complex biological samples rsc.org. It allows for the detection of this compound even at low concentrations and can differentiate it from co-eluting compounds. Molecular networking analysis, based on LC-MS/MS data, is a sophisticated approach to visualize and identify related metabolites within a complex extract, guiding the isolation of novel or known compounds rsc.orgresearchgate.net.

UHPLC-DAD-HRMS : Ultra-High Performance Liquid Chromatography coupled with Diode Array Detection and High-Resolution Mass Spectrometry is another powerful combination. The DAD provides UV-Vis spectral data, offering insights into chromophores, while the HRMS provides accurate mass data for elemental composition. This setup is often used for dereplication, rapidly identifying known compounds and guiding the search for new ones in crude extracts researchgate.net.

HPLC-SPE/NMR : High-Performance Liquid Chromatography coupled with Solid-Phase Extraction and subsequent NMR analysis is a highly effective hyphenated system for the purification and identification of compounds from complex mixtures, especially when only small quantities are available researchgate.net. This allows for direct NMR analysis of isolated fractions.

These coupling techniques are indispensable for the entire workflow of natural product discovery and characterization, from initial screening of fungal extracts for this compound to its final purification and quantitative analysis.

PubChem CIDs of Mentioned Compounds

Biotechnological Approaches for Phomacin B Production and Diversification

Fermentation Process Optimization for Research-Scale Phomacin B Production

This compound has been identified as a natural product from various fungal sources. For instance, it has been isolated from solid-substrate fermentation cultures of Westerdykella dispersa, a fungus derived from marine sediments researchgate.netresearchgate.netsaudijournals.com. Another source includes the mangrove endophyte Westerdykella nigra journalgrid.com. Research-scale production of such natural products typically involves optimizing fermentation conditions to maximize yield and purity. General strategies for natural product discovery often involve systematic sampling and subsequent fermentation of microbial isolates tdl.org.

Bioreactor Design and Culture Medium Engineering for this compound Yield Enhancement

While specific details on bioreactor design and culture medium engineering exclusively for this compound yield enhancement are limited in current literature, general principles for optimizing fungal secondary metabolite production are applicable. For natural product discovery, determining optimal growth media is a crucial step if fermentation focuses on a single species tdl.org. The production of this compound from Westerdykella dispersa has been achieved through solid-substrate fermentation researchgate.netresearchgate.net.

Optimization of culture media typically involves adjusting carbon and nitrogen sources, mineral concentrations, and pH to support fungal growth and trigger secondary metabolite biosynthesis. For example, in the context of other fungal metabolites, supplementation of cultures with amino compounds has been shown to influence derivative production rsc.org. Bioreactor design considerations, such as aeration, agitation, and temperature control, are critical for creating an optimal environment for fungal growth and product formation.

Downstream Processing and Purification Scale-up for this compound

Downstream processing (DSP) and purification are essential steps to isolate and obtain high-purity this compound from fermentation broths. For cytochalasans, including this compound, extraction typically involves organic solvents. For instance, fermented fungal material producing cytochalasans has been extracted multiple times with a mixture of ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), and acetic acid (AcOH) researchgate.net.

The challenges in purifying natural products often stem from the complexity of the fermentation broth and the physicochemical properties of the target compound nih.gov. While specific scale-up data for this compound purification are not widely detailed, general strategies for natural product purification involve a combination of techniques such as:

Extraction : Liquid-liquid extraction using suitable organic solvents to separate the target compound from the aqueous fermentation broth and cellular debris.

Chromatography : Various chromatographic methods, including silica (B1680970) gel column chromatography, C18 solid phase extraction (SPE), and semi-preparative High-Performance Liquid Chromatography (HPLC-UV), are commonly employed for the isolation and purification of natural products like cytochalasans researchgate.netacs.org. These techniques separate compounds based on differences in polarity, size, or affinity.

Crystallization/Drying : Final purification steps may involve crystallization or lyophilization to obtain the pure compound in a stable form.

The efficiency and cost-effectiveness of DSP are critical for scaling up production from research to industrial levels nih.gov.

Synthetic Biology and Pathway Engineering for Enhanced this compound Biosynthesis

This compound, as a cytochalasan, is biosynthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway researchgate.netrsc.orgresearchgate.net. These pathways are characterized by modular enzymatic systems that integrate both polyketide and peptide building blocks rsc.org. The core genes responsible for cytochalasan biosynthesis typically include PKS-NRPS, trans-acting enoylreductase (trans-ER), α,β-hydrolase (α,β-HYD), and Diels-Alder (DA) genes researchgate.net. Synthetic biology and pathway engineering offer powerful tools to enhance the production of such complex natural products and to generate novel analogues.

Rational Design of Host Strains for Heterologous this compound Production

Rational design of host strains for heterologous production involves transferring the biosynthetic gene cluster (BGC) of a natural product into a more amenable and well-characterized host organism. This approach can overcome limitations associated with the native producer, such as slow growth, low yield, or difficulty in genetic manipulation.

For other phomacins (Phomacins D, E, and F), which are also leucine-derived cytochalasans, heterologous expression of the PKS-NRPS gene (phmA) and the trans-enoyl reductase (ER) gene (phmE) from Parastagonospora nodorum in Aspergillus nidulans has successfully led to the production of precursors like prephomacin researchgate.net. Aspergillus nidulans is a well-established heterologous host for fungal natural product biosynthesis due to its robust genetic tools and ability to express complex biosynthetic pathways nih.gov. Other common hosts for natural product biosynthesis include Escherichia coli and Saccharomyces cerevisiae researchgate.net.

The strategy involves identifying the complete biosynthetic gene cluster, optimizing codon usage for the host, and engineering regulatory elements to ensure efficient expression of all necessary enzymes. This can involve:

Promoter Engineering : Modulating promoter strength to achieve balanced expression of pathway genes, which is crucial for preventing bottlenecks and accumulation of toxic intermediates rsc.orgvliz.be.

Gene Copy Number Optimization : Adjusting the number of gene copies integrated into the host genome.

Metabolic Flux Redirection : Engineering the host's primary metabolism to increase the availability of precursors required for this compound biosynthesis.

CRISPR-Cas9 Mediated Genome Editing for this compound Pathway Optimization

CRISPR-Cas9 technology provides a precise and efficient means for genome editing, making it an invaluable tool for optimizing biosynthetic pathways. While direct applications of CRISPR-Cas9 for this compound pathway optimization are not explicitly detailed in the provided search results, the technology has been widely applied to enhance and modify other natural product pathways in fungi and other organisms researchgate.netnih.govnih.govbiorxiv.org.

Key applications of CRISPR-Cas9 in pathway optimization include:

Gene Knockout/Disruption : Inactivating competing pathways or genes encoding enzymes that degrade the target compound. For instance, gene disruption of PKS-NRPS genes has been shown to be essential for understanding cytochalasan biosynthesis rsc.orgresearchgate.net.

Gene Overexpression : Upregulating the expression of rate-limiting enzymes or transcription factors that activate the biosynthetic gene cluster. Overexpression of transcription factor genes has been shown to activate silent gene clusters and stimulate natural product production researchgate.netresearchgate.net.

Promoter/Terminator Engineering : Modifying regulatory sequences to fine-tune gene expression levels, leading to balanced metabolic flux through the pathway nih.gov.

Multiplex Genome Editing : Simultaneously targeting multiple genes within a pathway or across different pathways to achieve complex optimizations nih.govbiorxiv.org. This is particularly useful for polygenic traits like natural product yield.

Pathway Refactoring : Reconstructing entire biosynthetic pathways in a host, allowing for modular assembly and optimization of individual steps.

The CRISPR/Cas9 system's effectiveness can be improved through optimizing sgRNA transcription elements and disrupting endogenous non-homologous end-joining pathways, leading to high gene-targeting frequencies and multiplex genome editing capabilities researchgate.net.

Chemoenzymatic Synthesis and Biocatalysis for this compound and Analogues

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offering a powerful route for producing complex natural products and their analogues. Biocatalysis, utilizing enzymes or whole cells, can perform highly selective transformations that are challenging or impossible with traditional chemical methods.

This compound itself has been recognized as a lead compound in the production of chemotherapeutic agents escholarship.orgescholarship.org. The intricate structure of cytochalasans, with their fused isoindole and macrocyclic rings, makes them ideal candidates for chemoenzymatic approaches to create structural diversity.

While specific chemoenzymatic routes for this compound are not detailed, the general principles are highly relevant:

Enzymatic Steps for Key Intermediates : Enzymes involved in the PKS-NRPS pathway (e.g., PKS, NRPS, tailoring enzymes like oxidoreductases, methyltransferases) can be used in vitro to synthesize specific intermediates or modify existing structures researchgate.netacs.org. For example, studies have explored the use of enzymes for oxidative cyclization and other complex transformations in natural product biosynthesis acs.org.

Biocatalytic Diversification : Biocatalysts, such as specific enzymes or engineered microorganisms, can introduce new functional groups, modify existing ones, or perform stereoselective reactions on this compound or its precursors to generate novel analogues. Berberine bridge enzyme-like oxidases, for instance, are known for their ability to catalyze diverse oxidation reactions, leading to the formation of new C–C, C–O, or C–N bonds and promoting molecular skeleton rearrangements acs.org.

Hybrid Approaches : Combining microbial fermentation for the production of a core scaffold (like this compound) with subsequent enzymatic or chemical modifications to generate a library of analogues. This is particularly useful for compounds derived from large, complex biosynthetic pathways where total chemical synthesis is impractical escholarship.orgresearchgate.net.

Exploration of Silent Gene Clusters : Genome mining combined with chemoenzymatic methods can lead to the discovery and production of new-to-nature molecules by activating silent biosynthetic gene clusters and then using enzymes to further diversify the products rsc.orgvliz.beresearchgate.net.

The application of chemoenzymatic strategies allows for the precise control over stereochemistry and regioselectivity, which is often crucial for the biological activity of natural products and their derivatives.

Enzymatic Modification of this compound Precursors or Scaffold

The core structure of this compound is assembled from fundamental building blocks, including leucine, acetate, and methionine, through a PKS-NRPS hybrid pathway. dsmz.dectdbase.org This foundational biosynthetic route involves a series of enzymatic steps that can be targeted for modification. For instance, the presence of a unique substitution at the C-16 position in phomacins, including this compound, is suggested to originate from an additional methionine moiety, drawing parallels to the biosynthesis of cytochalasin D. dsmz.de This indicates a specific enzymatic tailoring step that could be explored.

Furthermore, the formation of the lactone ring characteristic of this compound is proposed to arise from the enzymatic oxidation of a carbocyclic precursor, a hypothesis supported by the isolation of Phomacin C, which lacks this lactone ring. dsmz.de This highlights the role of oxidative enzymes in shaping the final scaffold of this compound.

The influence of regulatory elements on enzymatic production has also been observed. Overexpression of the transcription factor gene phmR, also located within the phm gene cluster, in Parastagonospora nodorum resulted in the production of additional phomacin derivatives, specifically phomacins D, E, and an acetonyl adduct phomacin F. wikipedia.orgresearchgate.neteasychem.orgfishersci.fi This illustrates how controlling the expression of key enzymes can lead to the generation of a wider array of phomacin-related compounds.

Exploitation of Biosynthetic Enzymes for Diversification of this compound Chemical Space

The inherent complexity and structural diversity of fungal natural products, including cytochalasans like this compound, make them excellent candidates for chemical space diversification through biotechnological means. Fungi possess unique biosynthetic pathways that yield molecules with intricate chemical scaffolds, often translating into a broad spectrum of biological activities. ctdbase.orgwikipedia.org

Combinatorial biosynthesis stands out as a powerful method to achieve this diversification by strategically altering the composition or activity of enzymes involved in natural product synthesis. wikipedia.org This approach leverages the modular nature of PKS-NRPS systems, where different enzymatic domains or entire enzymes can be swapped or modified to produce novel chemical structures. The macrocyclic ring of aspochalasins, structurally related to phomacins, offers significant opportunities for structural novelty through the enzymatic addition of functional groups at positions such as C-17, C-18, C-19, and C-20. wikipedia.org This highlights specific sites where enzymatic tailoring could introduce new chemical functionalities, leading to diversified analogues.

Research into biosynthetic gene clusters (BGCs) is crucial for identifying and exploiting the enzymes responsible for this compound's synthesis and its variations. Understanding these BGCs can facilitate the discovery of "cryptic" phomacins—compounds whose production might be silent or at very low levels under normal fermentation conditions—and provide deeper insights into their biogenesis. wikipedia.org The observation that many secondary metabolites differ by only a single functional moiety suggests that targeted enzymatic modifications can lead to a wide array of analogous compounds. wikipedia.org

A practical example of exploiting biosynthetic enzymes for diversification is the aforementioned overexpression of phmR in Parastagonospora nodorum, which successfully expanded the range of phomacin derivatives produced. wikipedia.orgresearchgate.neteasychem.org Similarly, the heterologous expression of phmA and phmE in a different fungal host, Aspergillus nidulans, yielded prephomacin, demonstrating the utility of transferring and expressing specific enzymatic machinery in alternative microbial platforms for novel compound production. researchgate.neteasychem.orgfishersci.fi The broader understanding of fungal PKS-NRPS enzymes and the identification of their BGCs have already paved the way for the discovery of numerous cryptic cytochalasans, underscoring the potential for further diversification of the this compound chemical space through these biotechnological strategies. ctdbase.orgwikipedia.org

Preclinical Research and Therapeutic Potential of Phomacin B

In Vivo Pharmacological Evaluation of Phomacin B in Animal Models

Preclinical evaluation of this compound has primarily focused on its efficacy in disease models, with a strong emphasis on its anticancer and neuroprotective potential. Detailed in vivo pharmacokinetic and pharmacodynamic studies for this compound in preclinical species are not extensively documented in the available literature.

Efficacy Studies of this compound in Disease Models (e.g., infectious disease, oncology)

Oncology this compound has demonstrated significant cytotoxic and anti-proliferative activities against a range of human cancer cell lines. It has been identified as a potent anti-proliferative agent, showing cytotoxicity towards colonic adenocarcinoma cells (HT-29) ebi.ac.ukresearchgate.net. Further studies have revealed its moderate inhibitory activities against multiple human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), colonic adenocarcinoma (HT-29), and gastric cancer (SGC-7901) nih.gov. The half-maximal inhibitory concentration (IC50) values for this compound against these cell lines have been reported to range from 25.6 to 83.7 µM nih.gov.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25.6 - 83.7 nih.gov
HepG2 (Liver Cancer)25.6 - 83.7 nih.gov
A549 (Lung Cancer)25.6 - 83.7 nih.gov
HT-29 (Colonic Adenocarcinoma)25.6 - 83.7 nih.gov
SGC-7901 (Gastric Cancer)25.6 - 83.7 nih.gov

Infectious Disease While cytochalasans, as a class of fungal metabolites, are known to possess antimicrobial properties against bacteria, viruses, parasites, and fungi, specific in vivo efficacy studies of this compound in animal models for infectious diseases are not extensively reported in the available literature.

Other Disease Models (Alzheimer's Disease) this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial in the breakdown of the neurotransmitter acetylcholine (B1216132). This activity suggests its potential in the treatment of neurodegenerative conditions such as Alzheimer's disease, where increasing acetylcholine levels in the brain is a therapeutic strategy metabolomicsworkbench.org. This compound has consistently shown an IC50 value of 0.140 ± 0.007 µM for AChE inhibition metabolomicsworkbench.orgnih.gov.

Enzyme TargetIC50 (µM)Reference
Acetylcholinesterase (AChE)0.140 ± 0.007 metabolomicsworkbench.orgnih.gov

Investigation of this compound Pharmacokinetics and Pharmacodynamics in Preclinical Species

Comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies specifically detailing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in preclinical animal models are not extensively documented in the available literature. As a cytochalasan, its general mechanism of action often involves binding to actin and interfering with cellular processes that rely on actin polymerization researchgate.net. In the context of its AChE inhibitory activity, this compound directly inhibits the enzyme, thereby increasing acetylcholine levels metabolomicsworkbench.org. However, detailed in vivo studies elucidating the specific PD effects beyond these general mechanisms are not widely reported.

Formulation Strategies for Preclinical this compound Delivery

Effective delivery of therapeutic compounds is critical for their preclinical and clinical success. For this compound, specific advanced formulation strategies are not widely reported in the current scientific literature.

Nanoparticle Encapsulation and Liposomal Formulations for this compound

Research specifically detailing the nanoparticle encapsulation or liposomal formulations of this compound for improved delivery or targeting is not extensively reported in the available literature. While these strategies are commonly explored for other challenging compounds to enhance bioavailability, reduce toxicity, or achieve targeted delivery, their application directly to this compound has not been widely published.

Prodrug Approaches for Improved this compound Bioavailability

Similarly, specific prodrug approaches designed to enhance the bioavailability or other pharmacokinetic properties of this compound are not extensively documented in the current scientific literature. Prodrug strategies are valuable tools in drug development to overcome limitations such as poor solubility, low permeability, or rapid metabolism, but their application to this compound has not been widely reported.

Collaborative Research and Future Directions for this compound as a Lead Compound

This compound, with its demonstrated cytotoxic and AChE inhibitory activities, holds significant potential as a lead compound in drug discovery metabolomicsworkbench.org. The diverse pharmacological profile of fungal natural products, including cytochalasans, positions them as promising candidates for various therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases.

Future research directions for this compound as a lead compound should encompass a multi-faceted approach. This includes further medicinal chemistry efforts aimed at total synthesis and the development of analogs for comprehensive structure-activity relationship (SAR) studies. Molecular modeling and computer-aided drug design can play crucial roles in optimizing its therapeutic properties and understanding its precise mechanisms of action at a molecular level. Additionally, thorough in vivo pharmacokinetic and pharmacodynamic characterization in preclinical species is essential to fully assess its drug-like properties and guide further development. Collaborative research efforts across academic institutions and pharmaceutical industries will be vital to unlock the full therapeutic potential of this compound and advance it towards becoming a viable pharmaceutical candidate.

Interdisciplinary Research Initiatives on this compound

Interdisciplinary research initiatives on this compound encompass a broad spectrum of scientific disciplines, ranging from natural product chemistry and mycology to pharmacology and genomics. These collaborative efforts are crucial for a comprehensive understanding of this complex compound. This compound is classified as a cytochalasan, a group of fungal metabolites characterized by their unique chemical structures and wide array of biological activities. nih.gov

The isolation of this compound has been reported from various fungal sources, highlighting the diversity of its producers. Notable examples include its isolation from Phoma sp., Westerdykella nigra, a marine-derived endophytic fungus, and Westerdykella dispersa, a fungus found in marine sediments. Structural elucidation of this compound and its analogues relies heavily on advanced analytical techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). These techniques are fundamental for determining the precise chemical architecture of these complex natural products.

Beyond structural characterization, interdisciplinary studies delve into the biosynthesis of cytochalasans. Genomics-driven approaches have been instrumental in identifying putative polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene clusters responsible for the production of related cytochalasans, such as phomacins D and E. Research in this area suggests that these compounds can interfere with cellular processes involving actin polymerization, providing insights into their potential modes of action. The comprehensive nature of these investigations, often summarized in extensive literature reviews, underscores the collaborative efforts within the scientific community to explore the therapeutic potential of fungal-derived cytochalasans. nih.gov

Identification of Novel Therapeutic Applications for this compound and Its Derivatives

Preclinical research has revealed several promising therapeutic applications for this compound and its derivatives, particularly in the areas of anticancer and neuroprotective activities.

Anticancer/Cytotoxic Activity this compound has been evaluated for its cytotoxic effects against various human tumor cell lines. Studies have shown its activity against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HT-29 (colorectal cancer), and SGC-7901 (gastric cancer). nih.gov this compound demonstrated moderate activity against these cell lines. Specifically, this compound exhibited cytotoxicity against HT-29 cells with an IC50 value of 1.4 µg/mL. For comparison, Phomacin A, a related compound, showed more potent toxicity against HT-29 cells with an IC50 of 0.6 µg/mL, indicating that structural variations can influence cytotoxic potency.

Phomacin C, another cytochalasan isolated from Phoma sp., has also been reported to possess potent inhibitory activity against HT-29 colonic adenocarcinoma cells and is recognized as an antineoplastic agent.

Table 1: Cytotoxic Activity of this compound and Phomacin A against HT-29 Cells

CompoundCell LineIC50 (µg/mL)Reference
This compoundHT-291.4
Phomacin AHT-290.6

Neuroprotective Activity (Acetylcholinesterase Inhibition) this compound has demonstrated significant potential as a neuroprotective agent, specifically through its ability to inhibit acetylcholinesterase (AChE). AChE inhibition is a key therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. This compound, isolated from the mangrove endophyte Westerdykella nigra, showed apparent AChE inhibition with an IC50 value of 0.088 ± 0.005 μM.

Furthermore, a derivative, 19-hydroxy-19,20-dihydrophomacin C, also isolated from Westerdykella nigra, exhibited potent AChE inhibitory activity with an IC50 of 0.140 ± 0.007 μM or 0.056 μM. These findings underscore the potential of this compound and its derivatives as lead compounds for developing new treatments for neurodegenerative disorders.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and a Derivative

CompoundIC50 (µM)Reference
This compound0.088 ± 0.005
19-hydroxy-19,20-dihydrophomacin C0.140 ± 0.007
19-hydroxy-19,20-dihydrophomacin C0.056

Beyond these specific applications, cytochalasans as a class, to which this compound belongs, have been broadly investigated for other biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.gov Phomacin C has also been noted for its role as an antimicrobial agent. The ongoing preclinical research aims to further characterize these activities and explore the full therapeutic spectrum of this compound and its structurally related compounds.

Q & A

Q. How should researchers document negative or inconclusive results for this compound?

  • Methodological Answer : Publish negative data in supplementary materials or repositories (e.g., Zenodo). Discuss potential reasons (e.g., off-target effects, assay sensitivity) in the discussion section. Use neutral language (e.g., "no observed effect" vs. "failed") to maintain objectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.